![molecular formula C8H5Cl2F3 B14058023 1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene](/img/structure/B14058023.png)
1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene
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Overview
Description
1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene is an organic compound with the molecular formula C8H5Cl2F3 It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, ethyl, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene typically involves the halogenation of ethylbenzene derivatives. One common method is the chlorination and fluorination of 4-ethylbenzene. The reaction conditions often include the use of catalysts such as iron(III) chloride for chlorination and cobalt trifluoride for fluorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes steps such as:
- Chlorination of ethylbenzene using chlorine gas in the presence of a catalyst.
- Subsequent fluorination using a fluorinating agent like cobalt trifluoride.
- Purification of the product through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove halogen atoms under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
It seems that there is no information available regarding the applications of 1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene , but there is information for 1,2-Dichloro-3-ethyl-4,5,6-trifluorobenzene .
Scientific Research Applications
- Chemistry It is used as an intermediate in synthesizing complex organic molecules.
- Biology It can be used to study enzyme interactions and metabolic pathways.
- Industry It is used to produce specialty chemicals and materials.
Chemical Reactions
- Substitution Reactions Chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions. Sodium hydroxide or potassium tert-butoxide can be used as reagents for nucleophilic substitution reactions.
- Oxidation and Reduction The compound can be oxidized or reduced to form different derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide can be employed. Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
- Coupling Reactions It can participate in coupling reactions to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring.
Potential in Medicinal Chemistry
Given its biological activity, this compound has potential applications in medicinal chemistry:
- Drug Development The compound's ability to inhibit specific may be useful in drug development.
Case Studies
- Several studies have investigated the biological effects of this compound.
Mechanism of Action
The mechanism by which 1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form halogen bonds with biological molecules, influencing their activity and function. The ethyl and fluorine groups can also affect the compound’s lipophilicity and membrane permeability, impacting its distribution and efficacy .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichloro-3-ethyl-4,5,6-trifluorobenzene
- 1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene
- This compound
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for forming various derivatives. Additionally, the ethyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Biological Activity
1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and environmental science due to its unique structural properties and potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, effects on biological systems, and implications for health and environmental safety.
Chemical Structure and Properties
This compound features a benzene ring substituted with two chlorine atoms and three fluorine atoms, along with an ethyl group. This configuration contributes to its lipophilicity and potential interactions with biological membranes.
Research indicates that halogenated aromatic compounds can interact with various biological targets. The presence of fluorine and chlorine atoms often enhances lipophilicity, allowing these compounds to penetrate cellular membranes and influence intracellular signaling pathways. Specifically, studies have shown that such compounds can act as:
- Enzyme Inhibitors : Halogenated compounds can inhibit enzymes involved in critical metabolic pathways. For example, they may affect cytochrome P450 enzymes, which play a significant role in drug metabolism and the detoxification processes in the liver.
- Receptor Modulators : Some studies suggest that this compound may modulate receptor activity (e.g., G-protein coupled receptors), potentially influencing neurotransmission and hormonal signaling.
Toxicological Studies
Toxicological assessments have revealed that exposure to this compound can lead to various adverse effects on human health and ecological systems. Key findings include:
- Cytotoxicity : In vitro studies demonstrate that this compound exhibits cytotoxic effects on certain cell lines at elevated concentrations. The mechanism appears to involve oxidative stress and disruption of cellular homeostasis.
- Endocrine Disruption : Some halogenated aromatic compounds are known endocrine disruptors. Preliminary data suggests that this compound may interfere with hormone signaling pathways, although further research is necessary to elucidate these effects.
Case Study 1: Environmental Impact
A study conducted on aquatic ecosystems revealed that this compound adversely affects fish populations by disrupting reproductive systems. Fish exposed to sub-lethal concentrations showed altered hormone levels and impaired reproductive success.
Case Study 2: Human Health Risk Assessment
In a risk assessment study involving occupational exposure to halogenated compounds in chemical manufacturing settings, workers exposed to this compound exhibited increased incidences of respiratory issues and skin irritations. Long-term exposure was correlated with higher rates of certain cancers.
Research Findings Summary
Properties
Molecular Formula |
C8H5Cl2F3 |
---|---|
Molecular Weight |
229.02 g/mol |
IUPAC Name |
1,2-dichloro-4-ethyl-3,5,6-trifluorobenzene |
InChI |
InChI=1S/C8H5Cl2F3/c1-2-3-6(11)4(9)5(10)8(13)7(3)12/h2H2,1H3 |
InChI Key |
LTSKMPFBCICUCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=C1F)Cl)Cl)F)F |
Origin of Product |
United States |
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